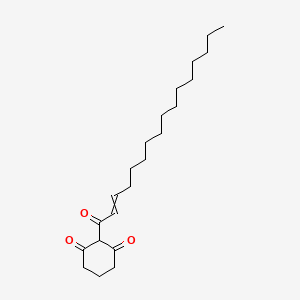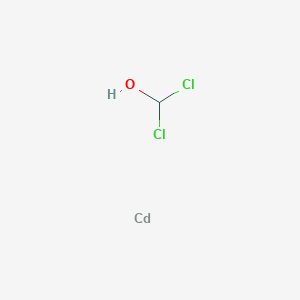
Cadmium;dichloromethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium;dichloromethanol is a chemical compound that combines cadmium, a transition metal, with dichloromethanol, an organic molecule Cadmium is known for its toxicity and its use in various industrial applications, while dichloromethanol is a chlorinated alcohol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;dichloromethanol typically involves the reaction of cadmium chloride with dichloromethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves dissolving cadmium chloride in a suitable solvent, such as methanol, and then adding dichloromethanol slowly while maintaining a low temperature to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium chloride and dichloromethanol, with careful monitoring of reaction conditions to ensure consistency and purity. The final product is purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: Cadmium;dichloromethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal and dichloromethane.
Substitution: The chloromethanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide and chlorinated by-products.
Reduction: Cadmium metal and dichloromethane.
Substitution: Substituted chloromethanol derivatives.
科学的研究の応用
Cadmium;dichloromethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
作用機序
Cadmium;dichloromethanol can be compared with other cadmium-containing compounds and chlorinated alcohols:
Cadmium Chloride: Similar in terms of cadmium content but lacks the organic component.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Cadmium Oxide: An oxidation product of cadmium with distinct physical and chemical characteristics.
Uniqueness: The combination of cadmium and dichloromethanol in a single compound provides unique reactivity and potential applications that are not observed in the individual components. This uniqueness makes this compound a valuable compound for research and industrial purposes.
類似化合物との比較
- Cadmium Sulfide
- Cadmium Carbonate
- Cadmium Hydroxide
特性
CAS番号 |
113128-07-7 |
|---|---|
分子式 |
CH2CdCl2O |
分子量 |
213.34 g/mol |
IUPAC名 |
cadmium;dichloromethanol |
InChI |
InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |
InChIキー |
CRTAGODZUSZCSD-UHFFFAOYSA-N |
正規SMILES |
C(O)(Cl)Cl.[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
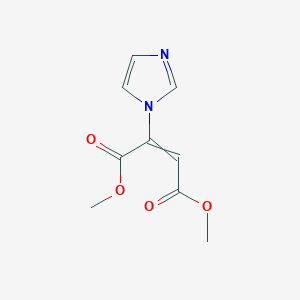
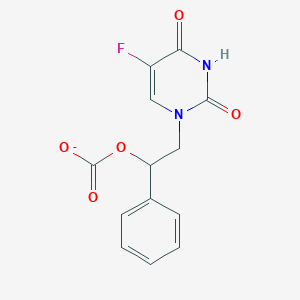


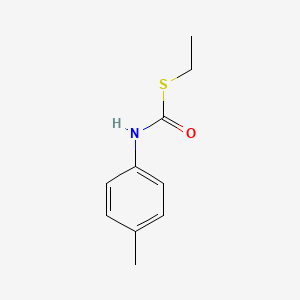
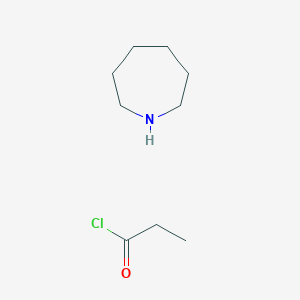
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
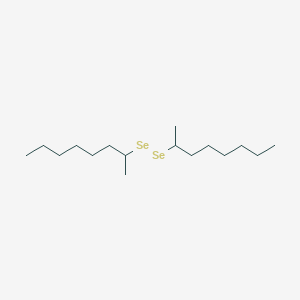
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)

